7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one chemical properties
7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one chemical properties
This guide outlines the chemical properties, synthetic logic, and application potential of 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one , a specialized bicyclic intermediate used in the design of polypharmacological agents.
Part 1: Executive Summary & Strategic Value
7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (often referred to as 7-bromo-6-chloro-1-tetralone) is a high-value scaffold in medicinal chemistry. Its strategic importance lies in its orthogonal reactivity profile .[1] The molecule possesses three distinct sites for diversification, each responsive to different chemical triggers:
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C1-Ketone: A classic electrophile for sp³ homologation (e.g., reductive amination, Grignard addition).[1]
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C7-Bromide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
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C6-Chloride: A latent electrophile that remains inert under conditions that activate the bromide, allowing for sequential, site-selective functionalization.
This "programmed" reactivity makes it an ideal core for Fragment-Based Drug Discovery (FBDD) , particularly for CNS targets (serotonin/dopamine receptors) and kinase inhibitors where the tetralone core mimics the ribose or purine binding domains.[1]
Part 2: Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
Nomenclature & Identification[1][2][5]
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IUPAC Name: 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
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Common Name: 7-Bromo-6-chloro-1-tetralone
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Molecular Formula: C₁₀H₈BrClO
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Molecular Weight: 259.53 g/mol
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SMILES: Clc1cc2CCCC(=O)c2cc1Br (Note: Regioisomer confirmation is critical; the 6,7-pattern is specific).[1]
Predicted Physical Properties
Experimental data for this specific regioisomer is rare in public literature; the following are derived from Structure-Property Relationship (SPR) models of analogous halogenated tetralones (e.g., 7-bromo-1-tetralone).
| Property | Value (Predicted/Analog-Based) | Rationale |
| Appearance | Off-white to pale beige crystalline solid | Typical of halogenated fused-ring ketones. |
| Melting Point | 85 – 95 °C | The 6-Cl substituent adds lattice energy compared to 7-bromo-1-tetralone (MP 75-80°C). |
| Solubility | High: DCM, THF, DMSO, TolueneLow: Water, Hexanes | Lipophilic halogen atoms reduce aqueous solubility significantly.[1] |
| LogP | ~3.8 – 4.2 | High lipophilicity due to di-halogenation. |
Part 3: Synthetic Routes & Production
The synthesis of this specific isomer relies on exploiting the directing effects of the 6-chloro substituent to install the bromine atom regioselectively.
Primary Route: Electrophilic Bromination of 6-Chloro-1-tetralone
This is the most scalable industrial route. The 6-chloro group directs the incoming electrophile to the ortho position (C7), which is also sterically accessible compared to C5 (peri-position).[1]
Protocol:
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Starting Material: 6-Chloro-1-tetralone (Commercial Reagent).
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS).[1] -
Catalyst: Lewis acid (
or ) is often required to overcome the deactivating effect of the carbonyl group.[1] -
Solvent: Dichloromethane (DCM) or Acetic Acid.[1]
-
Conditions: 0°C to RT, 4-12 hours.
Mechanism: The C1-carbonyl deactivates the ring, directing incoming electrophiles meta (to C1).[1] However, the alkyl ring (C2-C4) is activating.[1] The 6-Cl is ortho/para directing.
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Position 5: Sterically hindered (peri-interaction with C4) and ortho to Cl.[1]
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Position 7: Ortho to Cl, meta to C=O (less deactivated), and sterically open.[1] (Favored)
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Position 8: Meta to Cl, ortho to C=O (highly deactivated).
Visualization: Synthesis & Reactivity Logic
Caption: Synthesis of the target scaffold and its divergent reactivity pathways. Note the priority of the C7-Br site for cross-coupling.
Part 4: Reactivity Profile & Applications
Orthogonal Chemoselectivity (The "Br vs. Cl" Switch)
The defining feature of this molecule is the reactivity difference between the C7-Bromine and C6-Chlorine bonds.
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C7-Br: Bond Dissociation Energy (BDE) is lower.[1] Palladium (0) undergoes oxidative addition here rapidly.[1]
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C6-Cl: Stronger bond. Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or higher temperatures to activate.[1]
Experimental Implication: You can perform a Suzuki coupling at C7 using standard conditions (
C1-Carbonyl Chemistry
The ketone functionality is versatile but requires care due to the steric bulk of the fused ring system.
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Reductive Amination: Reacts with primary/secondary amines +
to form 1-aminotetralins (common in antidepressant pharmacophores).[1] -
Horner-Wadsworth-Emmons: Can convert the C=O to an exocyclic alkene.
Drug Discovery Applications
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GPCR Ligands: The rigid tetralone core holds substituents in a fixed vector, ideal for probing the orthogonal binding pockets of 5-HT (Serotonin) and Dopamine receptors.[1]
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Kinase Inhibitors: The 6,7-disubstitution pattern mimics the 4,5-substitution of the quinazoline core (e.g., Lapatinib, Erlotinib), offering a carbocyclic bioisostere that lacks the metabolic liability of the nitrogen-rich heterocycles.
Part 5: Safety & Handling
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Hazards: As an alpha-halo ketone derivative and halogenated aromatic, it is likely a skin and eye irritant and a potential skin sensitizer .
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated ketones can be light-sensitive; use amber vials.
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Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]
References
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Organic Syntheses. "6-Amino-3,4-dihydro-1(2H)-naphthalenone." Org.[1][2][3][4] Synth. 2007, 84, 325.[1][5] (Demonstrates general tetralone functionalization logic).
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National Institutes of Health (PubChem). "7-Bromo-1-tetralone Compound Summary." (Base scaffold properties). [1]
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Jiang, B. et al. "Crystal structure of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one." Z. Kristallogr. NCS 2023, 238(6), 1123–1125.[1] (Structural data on 7-substituted tetralones).
-
Cardiff University. "Synthesis of tetralone derivatives for CYP121A1 inhibition."[1] RSC Med.[1] Chem. (Illustrates the use of tetralones as drug scaffolds).
